4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione
Description
Properties
IUPAC Name |
4-[2-(2-methylpiperidin-1-yl)ethylamino]-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4S/c1-12-6-4-5-10-20(12)11-9-17-15-13-7-2-3-8-14(13)18-16(21)19-15/h2-3,7-8,12H,4-6,9-11H2,1H3,(H2,17,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXYPFJZCQUKEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCNC2=NC(=S)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione typically involves the reaction of 2-mercaptoquinazoline with 2-(2-methylpiperidin-1-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is heated to reflux for several hours, followed by cooling and purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. For example, it may inhibit kinase enzymes by competing with ATP for binding to the active site, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Quinazoline-Thione Derivatives
Structural Analogs and Substituent Effects
The target compound’s structural uniqueness lies in its 2-methylpiperidinylethylamino group. Below is a comparison with key analogs:
Table 1: Structural Comparison of Quinazoline-Thione Derivatives
Key Observations:
- Methylpiperidine vs.
- Solubility : The methylpiperidine group likely enhances water solubility compared to benzofuran or aryl-substituted analogs (e.g., 8b) .
- Steric Effects : The dihydropyridine-thione analog in has significant steric bulk, which may limit membrane permeability .
Table 2: Reported Activities of Quinazoline-Thione Derivatives
Key Observations:
- Thione-containing quinazolines (e.g., ) often exhibit antiviral activity, but substituent choice critically modulates efficacy and selectivity .
Key Observations:
Biological Activity
4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione, commonly referred to as MTHQ, is a synthetic compound belonging to the quinazoline family. Its unique thione functional group and structural composition have attracted significant attention in medicinal chemistry, particularly for its potential therapeutic applications in oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of MTHQ is , with a molecular weight of 302.44 g/mol. The structure includes a quinazoline backbone substituted with a 2-(2-methylpiperidin-1-yl)ethylamino moiety, enhancing its biological activity. The compound's reactivity primarily involves nucleophilic substitutions and electrophilic additions typical of thione and quinazoline derivatives.
Antitumor Activity
MTHQ has been extensively studied for its antitumor properties . Research indicates that it can inhibit the growth of various cancer cell lines, including:
- Breast Cancer
- Colon Cancer
- Lung Cancer
The mechanism of action appears to involve the inhibition of specific kinases associated with cancer progression, thereby disrupting critical signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
In addition to its anticancer activity, MTHQ exhibits antimicrobial effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity suggests potential applications in treating infectious diseases.
The biological activities of MTHQ are believed to stem from its ability to interact with various biological targets, primarily protein kinases. Binding affinity studies have shown that MTHQ effectively disrupts pathways critical for tumor growth and microbial survival .
Synthesis Methods
The synthesis of MTHQ can be achieved through multiple methods involving controlled reactions of appropriate precursors. A common approach includes:
- Formation of the quinazoline structure.
- Introduction of the thione group through nucleophilic substitution reactions.
Comparative Analysis with Similar Compounds
MTHQ shares structural similarities with other quinazoline derivatives known for their biological activities. Below is a comparison table highlighting some related compounds:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 4-Aminoquinazoline derivative | Quinazoline | Antitumor |
| 4-Substituted piperidine quinazoline derivative | Quinazoline | Antimicrobial |
| 6-Thioether-substituted quinazoline derivative | Quinazoline | Antiviral |
Case Studies
Several studies have documented the efficacy of MTHQ in inhibiting cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in breast cancer cell lines with IC50 values in the low micromolar range . In another study, MTHQ showed promising results against multidrug-resistant bacterial strains, indicating its potential as a novel antimicrobial agent .
Q & A
Q. What synthetic routes are commonly employed for 4-((2-(2-methylpiperidin-1-yl)ethyl)amino)quinazoline-2(1H)-thione, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, such as cyclization of thiourea derivatives with substituted aldehydes or ketones under acidic conditions. Critical parameters include temperature control (70–90°C), solvent choice (e.g., ethanol or acetonitrile), and reaction time (5–24 hours). Microwave-assisted synthesis has been explored to enhance efficiency, reducing reaction times by 30–50% compared to conventional heating . Purification often employs chromatography or recrystallization to achieve >95% purity.
Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- X-ray diffraction (XRD): Resolves crystal lattice parameters (e.g., monoclinic space groups, unit cell dimensions) and confirms bond lengths/angles (e.g., C–S bond ~1.67 Å, N–H⋯N hydrogen bonds ~2.89 Å) .
- FT-IR and NMR: Identify functional groups (C=S stretch at ~1189 cm⁻¹) and proton environments (e.g., NH signals at δ 3.4–5.2 ppm) .
- Hirshfeld surface analysis: Quantifies intermolecular interactions (e.g., 36.8% contribution from C–H⋯S bonds) .
Q. What preliminary biological activities have been reported for quinazoline-thione derivatives?
Studies highlight antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and cytotoxic effects on cancer cell lines (IC₅₀: 12–45 µM for breast and lung cancers). These activities are attributed to thione-mediated enzyme inhibition (e.g., PI3K) or metal coordination in Pd/Pt complexes .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of quinazoline-thione derivatives?
Molecular docking and density functional theory (DFT) calculations assess binding affinities to targets like cathepsin B or PI3K. Discrepancies in activity may arise from tautomerism (e.g., thiol-thione equilibrium) or solvent effects on ligand conformation. For example, thione tautomers show higher stability (ΔG < 2 kcal/mol) and stronger enzyme interactions than thiol forms .
Q. What strategies improve the yield and scalability of microwave-assisted synthesis for quinazoline-thiones?
Key parameters include:
- Power modulation: 30–50% power levels prevent decomposition.
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance microwave absorption.
- Catalyst use: Acid catalysts (e.g., HCl) reduce side reactions, improving yields to 72–85% .
Q. How do coordination complexes with Pd(II)/Pt(II) enhance the bioactivity of quinazoline-thiones?
Chelation with Pd/Pt alters electronic properties, increasing DNA intercalation and ROS generation. For example, Pt(II) complexes exhibit 3–5× higher cytotoxicity than free ligands due to enhanced cellular uptake and mitochondrial targeting .
Q. What crystallographic challenges arise in resolving the hydrogen-bonding network of quinazoline-thiones?
Disordered hydrogen atoms require constrained refinement (e.g., riding models) and high-resolution data (I > 2σ(I)). N–H⋯N and C–H⋯S bonds form 1D chains along the [100] axis, but overlapping contacts (e.g., C5⋯S2 = 3.72 Å) complicate electron density maps .
Methodological Guidance
Q. How to design assays for evaluating thione-mediated enzyme inhibition?
- Kinetic assays: Monitor substrate conversion (e.g., ATP for PI3K) via UV-Vis or fluorescence.
- IC₅₀ determination: Use dose-response curves (0.1–100 µM) with triplicate measurements.
- Competitive binding studies: Employ isothermal titration calorimetry (ITC) to quantify ΔH and Kd .
Q. What analytical workflows address synthetic byproducts in quinazoline-thione preparations?
- LC-MS: Identifies intermediates (e.g., Schiff bases) and oxidated byproducts.
- TGA-DSC: Detects thermal degradation products (>200°C).
- SC-XRD: Resolves stereochemical impurities in crystalline batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
